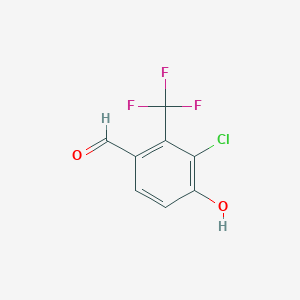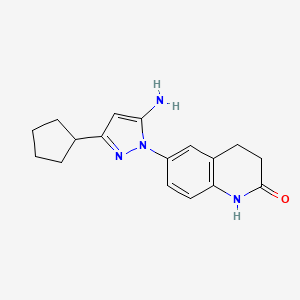
6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinolinone core and a pyrazole ring, making it an interesting subject for chemical research and development.
Preparation Methods
The synthesis of 6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one typically involves multiple steps, including the formation of the pyrazole ring and the quinolinone core. The synthetic route often starts with the preparation of the pyrazole intermediate, followed by its coupling with a quinolinone precursor under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound, investigating its interactions with biological targets.
Medicine: It may have therapeutic potential, with studies focusing on its effects on various diseases and conditions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Compared to other similar compounds, 6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one stands out due to its unique structure and properties. Similar compounds include other quinolinone derivatives and pyrazole-containing molecules. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C17H20N4O |
|---|---|
Molecular Weight |
296.37 g/mol |
IUPAC Name |
6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C17H20N4O/c18-16-10-15(11-3-1-2-4-11)20-21(16)13-6-7-14-12(9-13)5-8-17(22)19-14/h6-7,9-11H,1-5,8,18H2,(H,19,22) |
InChI Key |
YEMJNZHKJJQBBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NN(C(=C2)N)C3=CC4=C(C=C3)NC(=O)CC4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



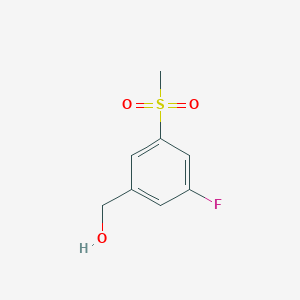

![(4R)-4-[2-(Furan-2-yl)ethenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B8508555.png)
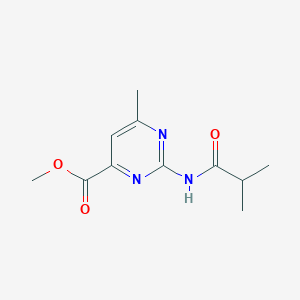
![N-[3-(Dimethylamino)propyl]-2-({[4-({[4-(formylamino)-1-methyl-1H-pyrrol-2-YL]carbonyl}amino)-1-methyl-1H-pyrrol-2-YL]carbonyl}amino)-5-isopropyl-1,3-thiazole-4-carboxamide](/img/structure/B8508570.png)

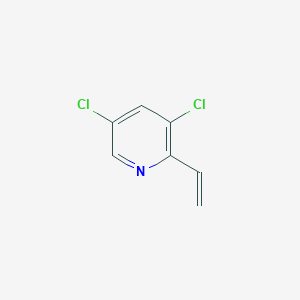
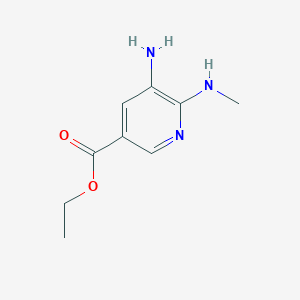

![N-[2-Fluoro-4-(1-hydroxypropyl)phenyl]methanesulfonamide](/img/structure/B8508617.png)
